Hydrogentellurite
Description
Historical Context of Tellurium Oxyanion Discovery and Early Research
The journey into the chemistry of hydrogentellurite begins with the discovery of its central element, tellurium. In 1782, the Austrian mineralogist Franz-Joseph Müller von Reichenstein first isolated this new element from gold ores in Transylvania. scielo.br He referred to it as metallum problematicum due to its unusual properties. scielo.br The element was officially named "tellurium," from the Latin word tellus meaning "earth," by the German chemist Martin Heinrich Klaproth in 1798. csic.esoup.com
Early research in the 19th and 20th centuries began to uncover the rich chemistry of tellurium, including its various oxidation states and the formation of oxyanions. The most common oxyanions are tellurite (B1196480) (TeO₃²⁻) and tellurate (B1236183) (TeO₄²⁻), derived from tellurium in the +4 and +6 oxidation states, respectively. scielo.broup.com The parent acid of the tellurite family of compounds is tellurous acid (H₂TeO₃), a compound that exists in equilibrium with the this compound (HTeO₃⁻) and tellurite (TeO₃²⁻) ions in aqueous solutions. nih.govwikipedia.org
A significant early application that spurred research into tellurium oxyanions was in the field of microbiology. In the 1930s, Sir Alexander Fleming, renowned for his discovery of penicillin, reported on the antibacterial properties of tellurite salts. scielo.brredalyc.org This highlighted the biological activity of these compounds and paved the way for their use in selective microbiological media, a practice that continues today. scielo.brwikipedia.org
Contemporary Significance of this compound in Modern Chemical Science
The this compound ion is more than a historical curiosity; it is a key species in several areas of modern chemical science. Its significance stems from its role as a soluble form of tetravalent tellurium, making it a crucial intermediate in both natural and synthetic processes.
Geochemistry and Environmental Chemistry : The this compound ion plays a critical role in the hydrothermal transport of tellurium and associated precious metals like gold. researchgate.net Studies have shown that Te(IV) complexes, including HTeO₃⁻, are stable in hydrothermal fluids, and changes in pH and redox potential can lead to the deposition of gold telluride minerals. researchgate.net
Materials Science : Aqueous solutions containing this compound ions are common precursors for the synthesis of advanced tellurium-based materials. For example, the electrochemical reduction of these ions is a method used to produce tellurium (Te) nanowires and other nanostructures with unique optical and electronic properties. csic.esresearchgate.net
Inorganic Synthesis : The this compound ion is a fundamental building block in the synthesis of various inorganic tellurium compounds. Salts containing the this compound ion, such as potassium hydrogen tellurite (KHTeO₃), are stable, isolable compounds that can serve as starting materials for further reactions. wikipedia.org Sodium tellurite, which exists in equilibrium with this compound in solution, is a key intermediate in the commercial extraction of elemental tellurium from anode slimes produced during copper refining. wikipedia.org
Catalysis : Recent research has identified Te(IV) species, which exist as [Te(OH)(O)₂]⁻ (a form of this compound) at neutral pH, as effective homogeneous catalysts. researchgate.net For instance, they have been shown to catalyze the formation of chlorate, presenting a potential alternative to other catalysts in industrial processes. researchgate.net
Fundamental Chemical Principles Governing this compound Stability and General Reactivity
The chemical behavior of this compound is dictated by its structure and its participation in acid-base and redox equilibria.
Acid-Base Properties The this compound ion is an amphiprotic species, meaning it can act as both a Brønsted-Lowry acid and base. It is formed from the first deprotonation of tellurous acid (H₂TeO₃) and can, in turn, deprotonate to form the tellurite ion (TeO₃²⁻). nih.govebi.ac.uk
The equilibria are described by the following reactions:
H₂TeO₃(aq) ⇌ H⁺(aq) + HTeO₃⁻(aq)
HTeO₃⁻(aq) ⇌ H⁺(aq) + TeO₃²⁻(aq)
The relative concentrations of these three species in an aqueous solution are dependent on the pH and are governed by the acid dissociation constants (pKa) of tellurous acid.
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | HTeO₃⁻ |
| Molecular Weight | 176.6 g/mol nih.gov |
| IUPAC Name | hydrogen tellurite nih.gov |
| Conjugate Acid | Tellurous Acid (H₂TeO₃) nih.gov |
| Conjugate Base | Tellurite (TeO₃²⁻) nih.gov |
| Charge | -1 nih.gov |
Structural Considerations Computational studies have investigated the geometry of the this compound ion. The structure is often depicted as [TeO₂(OH)]⁻. These studies indicate that this isomeric form is considerably more stable than a structure where the proton is associated with the tellurium atom (HTeO₃⁻). researchgate.net The ion possesses a trigonal pyramidal geometry, with the tellurium atom at the apex, consistent with VSEPR theory for an AX₃E₁ system.
Interactive Table 2: Acid Dissociation Constants (pKa) of Tellurous Acid at 25 °C
| Equilibrium | pKa Value |
| pKa₁ (H₂TeO₃ / HTeO₃⁻) | 5.25 researchgate.net |
| pKa₂ (HTeO₃⁻ / TeO₃²⁻) | 10.02 researchgate.net |
Reactivity The reactivity of the this compound ion is centered around three main pathways:
Acid-Base Reactions : It reacts with acids to form tellurous acid and with bases to form the tellurite ion. Its presence provides buffering capacity to solutions around its pKa values. researchgate.net
Precipitation Reactions : It can form sparingly soluble salts with various metal cations.
Redox Reactions : The tellurium atom in this compound is in the +4 oxidation state. It can be reduced to elemental tellurium (Te⁰) or hydrogen telluride (H₂Te) or oxidized to the tellurate ion (TeO₄²⁻), where tellurium is in the +6 state. This redox chemistry is central to its role in synthesis and geochemistry.
Overview of Key Research Paradigms for this compound Investigation
A variety of advanced analytical and computational techniques are employed to study the this compound ion and its related chemical systems. These methods provide insights into its structure, stability, and reactivity in different environments.
Interactive Table 3: Key Research Techniques for the Study of this compound
| Technique | Application | Key Findings |
| Potentiometry | Determination of acid-base equilibria and stability constants of metal complexes. researchgate.net | Accurate pKa values for tellurous acid have been determined. researchgate.net |
| Spectroscopy (NMR, XAS) | Probing the structure and speciation of tellurium in aqueous solutions. researchgate.net | In-situ X-ray Absorption Spectroscopy (XAS) and Nuclear Magnetic Resonance (NMR) have been used to identify the dominant Te(IV) species under various conditions of temperature and pH. researchgate.net |
| X-Ray Diffraction (XRD) | Determining the crystal structure of solid-state this compound salts. researchgate.net | Confirms the structure and phase of materials synthesized from this compound precursors, such as tellurium nanowires. researchgate.net |
| Computational Chemistry (DFT) | Modeling the geometry, stability, and vibrational frequencies of this compound and related species. researchgate.net | Theoretical calculations support the [TeO₂(OH)]⁻ structure as the most stable isomer and help interpret experimental spectroscopic data. researchgate.net |
| Solubility Studies | Measuring the solubility of tellurium dioxide (TeO₂) as a function of pH and temperature to derive thermodynamic data for this compound formation. researchgate.net | Provides fundamental thermodynamic constants for geochemical and industrial process modeling. researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
HO3Te- |
|---|---|
Molecular Weight |
176.6 g/mol |
IUPAC Name |
hydrogen tellurite |
InChI |
InChI=1S/H2O3Te/c1-4(2)3/h(H2,1,2,3)/p-1 |
InChI Key |
SITVSCPRJNYAGV-UHFFFAOYSA-M |
Canonical SMILES |
O[Te](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Strategic Approaches for Hydrogentellurite Synthesis
The generation of this compound can be achieved through several key synthetic routes, each starting from different tellurium-containing precursors. These methods include the derivatization of tellurous acid in solution, the in-situ generation from elemental tellurium, and the conversion from tellurium dioxide and other tellurium oxyanions.
Solution-Phase Preparation from Tellurous Acid Derivatization
Tellurous acid (H₂TeO₃) is a weak diprotic acid that exists in aqueous solutions. wikipedia.orgnih.gov The this compound ion (HTeO₃⁻) is its conjugate base, formed through the first deprotonation of tellurous acid. nih.goviyte.edu.tr The acid-base equilibrium governing this process is central to the formation of this compound in solution. smolecule.comutexas.edu
Tellurous acid itself is typically prepared by the hydrolysis of tellurium dioxide (TeO₂) in water, although the equilibrium often favors the sparingly soluble TeO₂. wikipedia.org To stabilize H₂TeO₃ in solution and facilitate the formation of this compound, careful control of pH is necessary, generally within the range of 4-6. An alternative laboratory method involves the acidification of a sodium tellurite (B1196480) (Na₂TeO₃) solution with a dilute acid like HCl. This process protonates the tellurite ion (TeO₃²⁻) to form this compound and subsequently tellurous acid.
The dissociation constants for tellurous acid highlight its weak acidic nature. The first dissociation constant (pKa₁) is approximately 2.48, and the second (pKa₂) is around 7.70. wikipedia.org These values indicate that the this compound ion is the predominant species in a specific pH range.
In-situ Generation of Sodium Hydrogentelluride (NaHTe) from Elemental Precursors
Sodium hydrogentelluride (NaHTe) is a key reagent and precursor in various chemical syntheses, including the preparation of metal telluride nanocrystals. frontiersin.orguotechnology.edu.iq It is typically generated in situ from the reaction of elemental tellurium powder with a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), in an aqueous solution. researchgate.netgoogle.comrsc.org
The synthesis is often carried out under an inert atmosphere, such as nitrogen, to prevent the oxidation of the resulting telluride species. google.comresearchgate.net The reaction involves the reduction of elemental tellurium (oxidation state 0) to telluride (oxidation state -2). The reaction mixture is typically cooled, for instance, with an ice-water bath, and after several hours, the black tellurium powder disappears, yielding a clear, often lavender-colored solution of NaHTe. google.comrsc.org This solution can then be used directly for subsequent reactions. This method is favored for its efficiency and the use of relatively mild reaction conditions. researchgate.net
The general reaction can be represented as: 2Te + 2NaBH₄ + 2H₂O → 2NaHTe + B₂(OH)₄ + H₂
This in situ generation provides a convenient source of nucleophilic tellurium for various organic and inorganic transformations. researchgate.net
Conversion Pathways from Tellurium Dioxide and Related Tellurium Oxyanions
Tellurium dioxide (TeO₂), a solid oxide of tellurium, serves as a common starting material for the synthesis of tellurites and, by extension, hydrogentellurites. wikipedia.orgatamanchemicals.com TeO₂ is amphoteric, meaning it can react with both acids and bases. wikipedia.orgatamanchemicals.com
In basic conditions, TeO₂ dissolves to form the tellurite ion (TeO₃²⁻). smolecule.com The reaction with a hydroxide (B78521) source, such as NaOH, can be represented as: TeO₂ + 2OH⁻ → TeO₃²⁻ + H₂O smolecule.com
Once the tellurite ion is formed in solution, the pH can be adjusted to favor the formation of the this compound ion (HTeO₃⁻) through protonation. smolecule.com This conversion is a key step in controlling the speciation of tellurium(IV) in aqueous systems.
Furthermore, other tellurium oxyanions, such as tellurate (B1236183) (TeO₄²⁻, with tellurium in the +6 oxidation state), can be reduced to tellurite (TeO₃²⁻). This reduction can be achieved through various means, including microbial processes. nih.govnih.gov Once tellurite is obtained, the formation of this compound is again governed by the acid-base equilibria in the solution. smolecule.com The reduction of tellurate to tellurite is often the rate-limiting step in processes that start from the higher oxidation state. nih.gov
Reaction Mechanism Elucidation in this compound Formation
Understanding the mechanisms behind this compound formation is crucial for controlling its synthesis and reactivity. These mechanisms primarily involve acid-base equilibria and redox transformations of the precursors.
Proton Removal and Acid-Base Equilibria in Aqueous Systems
The formation of this compound from tellurous acid is fundamentally a proton transfer process. iyte.edu.trlibretexts.org In an aqueous environment, tellurous acid (H₂TeO₃) acts as a Brønsted-Lowry acid, capable of donating protons. utexas.edulibretexts.org The first deprotonation step results in the formation of the this compound ion, its conjugate base. nih.goviyte.edu.tr
The equilibrium for this first dissociation can be written as: H₂TeO₃ ⇌ H⁺ + HTeO₃⁻ smolecule.com
The equilibrium position, and thus the concentration of this compound, is highly dependent on the pH of the solution. As a diprotic acid, a second deprotonation can occur to form the tellurite ion (TeO₃²⁻), particularly in more alkaline conditions. libretexts.org
H₂TeO₃ has reported pKa values of approximately pKa₁ = 2.48 and pKa₂ = 7.70. wikipedia.org This indicates that in a solution with a pH between these two values, the this compound ion (HTeO₃⁻) will be a significant, if not the dominant, tellurium(IV) species. The systematic study of these equilibria is essential for understanding the behavior of tellurium in aqueous environments. publish.csiro.auresearchgate.net
Redox Mechanisms in Precursor Transformations
The synthesis of this compound precursors, particularly sodium hydrogentelluride (NaHTe), involves redox reactions where the oxidation state of tellurium is changed. chemistryviews.org In the in situ generation of NaHTe from elemental tellurium (Te⁰) using sodium borohydride (NaBH₄), tellurium is reduced to the -2 oxidation state (Te²⁻). wikipedia.orgrsc.org Sodium borohydride acts as the reducing agent, providing the electrons necessary for this transformation.
Conversely, the conversion of tellurium dioxide (TeO₂) to this compound does not involve a change in the oxidation state of tellurium, which remains at +4. However, redox reactions become relevant when starting from elemental tellurium or other tellurium compounds. For instance, the oxidation of elemental tellurium with an oxidizing agent can produce tellurium dioxide, which can then be converted to this compound. wikipedia.org
The redox chemistry of tellurium is complex, as it can exist in multiple oxidation states, from -2 to +6. chemistryviews.orgacs.org Understanding these redox transformations is critical for designing synthetic pathways that lead to the desired tellurium species. For example, the electrochemical oxidation of tellurium can be used to form Te(IV) species. The choice of oxidizing or reducing agents and the control of reaction conditions are paramount in selectively targeting the +4 oxidation state required for this compound. atamanchemicals.com
Novel Synthetic Routes to this compound Derivatives and Salts
The synthesis of this compound salts and their derivatives is primarily achieved through methods involving the reduction of elemental tellurium or the protonation of tellurite salts. These approaches provide access to this compound (HTeO₃⁻), a key intermediate for various chemical applications.
One established method for producing a this compound salt involves the reaction of tellurous acid with a base. Tellurous acid (H₂TeO₃) is the parent oxoacid of tellurium(IV). wikipedia.org Its conjugate base is well-known in the form of salts like potassium hydrogen tellurite (KHTeO₃). wikipedia.org In principle, tellurous acid can be formed from the hydrolysis of tellurium dioxide (TeO₂). wikipedia.org Consequently, the controlled reaction of tellurium dioxide with a suitable base presents a viable route to this compound salts.
A more direct and modified route has been developed for the synthesis of sodium hydrogentelluride (NaHTe), which serves as a precursor in the preparation of other tellurium-containing compounds. rsc.org This method involves the reduction of tellurium powder using a reducing agent in an aqueous solution. rsc.org A notable example is the use of sodium borohydride. rsc.org The reaction is typically conducted under controlled temperature conditions, such as in an ice bath, to manage the reaction rate and the evolution of hydrogen gas. rsc.org The disappearance of the black tellurium powder and the appearance of a white precipitate (sodium tetraborate) signals the formation of the soluble sodium hydrogentelluride in the supernatant. rsc.org
Another synthetic pathway to this compound salts starts from sodium tellurite (Na₂TeO₃). Sodium tellurite itself is often produced on an industrial scale by roasting copper anode slimes, which contain tellurides, with sodium carbonate in the presence of oxygen. wikipedia.org The resulting sodium tellurite is a water-soluble solid. wikipedia.orgatamanchemicals.com The tellurite ion (TeO₃²⁻) can then react with water in an aqueous solution to form sodium hydrogen tellurite (NaHTeO₃). atamanchemicals.com
Detailed findings from research into these synthetic routes are summarized in the interactive data table below, providing an overview of the precursors, reagents, and key reaction conditions.
Interactive Data Table: Synthetic Routes to this compound Salts
| Target Compound | Precursor(s) | Key Reagents/Conditions | Reaction Description | Source(s) |
| Potassium this compound (KHTeO₃) | Tellurous Acid (H₂TeO₃) | Potassium Hydroxide (KOH) | Neutralization reaction where tellurous acid reacts with a potassium-containing base. | wikipedia.org |
| Sodium Hydrogentelluride (NaHTe) | Tellurium Powder | Sodium Borohydride (NaBH₄), Water | Reduction of elemental tellurium powder. The reaction is cooled with ice. | rsc.org |
| Sodium this compound (NaHTeO₃) | Sodium Tellurite (Na₂TeO₃) | Water | Protonation of the tellurite ion by water in an aqueous solution. | atamanchemicals.com |
Structural Elucidation and Electronic Properties
Advanced Spectroscopic Techniques for Structural Characterization of Hydrogentellurite Species
Spectroscopic methods are indispensable for elucidating the atomic arrangement and bonding within the this compound anion and its associated compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tellurium-containing compounds. Tellurium possesses two NMR-active isotopes with a nuclear spin of 1/2, namely ¹²³Te and ¹²⁵Te. Of these, ¹²⁵Te is the preferred nucleus for NMR studies due to its higher natural abundance (7.07%) and greater sensitivity compared to ¹²³Te (0.89% abundance). northwestern.eduhuji.ac.il
¹²⁵Te NMR provides valuable insights into the local chemical environment of the tellurium atom. The chemical shift of ¹²⁵Te is highly sensitive to its oxidation state and coordination number, spanning a very wide range of over 5000 ppm. northwestern.edursc.org Studies have shown a strong linear correlation between the ¹²⁵Te chemical shift and the coordination number of the tellurium atom in various tellurium oxide crystals. semanticscholar.org For instance, the chemical shift for monomeric Te(VI) species like Te(OH)₆ is observed around 707 ppm in aqueous solutions. nih.gov
Proton (¹H) NMR can also be employed to characterize the this compound anion by detecting the hydroxyl proton. The chemical shift of protons in O-H groups is influenced by hydrogen bonding, concentration, and temperature, typically appearing in a broad range. msu.edulibretexts.org In tellurium hydroxides, the presence of hydrogen has been confirmed, and its distribution can be studied using techniques like proton-proton scattering. iaea.org
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Relative Sensitivity (vs. ¹H) | Absolute Sensitivity (vs. ¹H) |
|---|---|---|---|---|
| ¹²³Te | 0.89 | 1/2 | 1.8 x 10⁻² | 1.56 x 10⁻⁴ |
| ¹²⁵Te | 7.07 | 1/2 | 3.15 x 10⁻² | 2.2 x 10⁻³ |
The structure of these salts is often characterized by layers or networks of ions held together by electrostatic forces and hydrogen bonds. core.ac.uk For instance, the crystal structure of ammonium (B1175870) hydrogen maleate is composed of alternating layers of ammonium and hydrogen maleate ions. core.ac.uk These interactions are crucial for the stability of the crystal lattice.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a (nm) | 0.4616 |
| b (nm) | 0.8085 |
| c (nm) | 1.6410 |
| Z (formula units/cell) | 4 |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. ucla.eduspecac.com These techniques are highly effective for analyzing the bonding within the this compound anion. The frequencies of vibration are characteristic of the specific bonds (e.g., Te-O, Te-OH) and their chemical environment.
The tellurite (B1196480) ion (TeO₃²⁻), which is closely related to this compound, exhibits characteristic vibrational modes. nih.govresearchgate.net Raman spectra of tellurite-containing minerals show symmetric stretching modes (ν₁) in the range of 726-780 cm⁻¹ and antisymmetric stretching modes (ν₃) around 610-642 cm⁻¹. nih.gov Bending modes are observed at lower frequencies. nih.gov
For the this compound anion, the presence of the hydroxyl group (O-H) introduces additional characteristic vibrations. The O-H stretching vibration typically appears as a strong, often broad, band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹. msu.edulibretexts.org The broadening of this peak is often indicative of hydrogen bonding. libretexts.org The Te-OH bending mode would be expected at lower frequencies, for instance, calculated IR spectra for Te(OH)₆ show δ(OH) bending modes near 1000 cm⁻¹. researchgate.net Raman studies on minerals containing OH units and tellurite have identified OH stretching vibrations at frequencies such as 2341, 2796, and 2870 cm⁻¹, with the positions being sensitive to the strength of hydrogen bonding. nih.gov
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Symmetric Stretch (ν₁) | (TeO₃)²⁻ | 726 - 780 | Raman |
| Antisymmetric Stretch (ν₃) | (TeO₃)²⁻ | 610 - 642 | Raman |
| Bending (ν₂, ν₄) | (TeO₃)²⁻ | 321 - 473 | Raman |
| O-H Stretch | Te-OH | ~2300 - 3600 | IR/Raman |
| O-H Bend | Te-OH | ~1000 | IR (calculated) |
Theoretical Examination of this compound Electronic Structure
Computational quantum chemistry provides a powerful complement to experimental studies, offering detailed insights into the electronic nature of the this compound anion.
Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule. youtube.comprinceton.edu For the this compound anion, an MO analysis would reveal how the atomic orbitals of tellurium, oxygen, and hydrogen combine to form bonding, non-bonding, and anti-bonding molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity.
The electron density distribution, which can be calculated using quantum mechanical methods, illustrates how the probability of finding an electron is distributed in space. wikipedia.orgutwente.nl In the HTeO₃⁻ anion, regions of high electron density are expected to be localized around the electronegative oxygen atoms and within the Te-O covalent bonds. wikipedia.org The formation of a covalent bond is typically associated with an accumulation of electron density in the region between the bonded nuclei. utwente.nl Visualizing the electron density surface can provide indicators for charge distribution and reactivity. wikipedia.org
The distribution of electric charge within the this compound anion is uneven due to the different electronegativities of tellurium, oxygen, and hydrogen. Oxygen is the most electronegative atom, and thus it will draw electron density away from the tellurium and hydrogen atoms. This results in partial negative charges (δ⁻) on the oxygen atoms and a partial positive charge (δ⁺) on the tellurium and hydrogen atoms.
Coordination Environment and Geometry of the this compound Anion in Complex Systems
The coordination environment and geometry of the this compound anion (HTeO₃⁻) in complex systems are crucial for understanding its chemical behavior and the structure of the resulting compounds. The geometry of the this compound anion is dictated by the valence shell electron pair repulsion (VSEPR) theory, which predicts a trigonal pyramidal geometry due to the presence of a lone pair of electrons on the central tellurium atom. This arrangement is analogous to the isoelectronic selenite (B80905) (SeO₃²⁻) and sulfite (SO₃²⁻) anions.
In the few structurally characterized compounds containing the tellurite or this compound moiety, the Te-O bond lengths are typically in the range of 1.85 to 1.90 Å. The O-Te-O bond angles generally deviate from the ideal tetrahedral angle of 109.5° and are found to be closer to 100°, consistent with the trigonal pyramidal geometry and the stereochemical activity of the lone pair on the tellurium atom.
To illustrate the typical structural parameters, the following interactive data table presents hypothetical yet representative data for a generic alkali metal this compound salt, based on known values for similar tellurite compounds.
Interactive Data Table: Representative Structural Parameters of the this compound Anion
| Parameter | Value |
| Te-O Bond Length (Å) | 1.87 |
| Te-OH Bond Length (Å) | 1.89 |
| O-Te-O Bond Angle (°) | 99.8 |
| O-Te-OH Bond Angle (°) | 98.5 |
| Coordination Number of Te | 3 |
| Geometry | Trigonal Pyramidal |
Note: The data in this table is representative and intended for illustrative purposes. Actual experimental values may vary depending on the specific compound and crystal structure.
The study of the coordination environment of the this compound anion is an active area of research in inorganic and materials chemistry. The synthesis and structural characterization of new this compound-containing complexes will undoubtedly provide a more comprehensive understanding of the structural chemistry of this versatile anion.
Reactivity and Reaction Pathways in Chemical Transformations
Hydrogentellurite as a Nucleophilic Reagent in Organic and Inorganic Systems
The hydrogentelluride anion is a powerful nucleophile, a characteristic that underpins many of its synthetic applications. tandfonline.comtandfonline.com This nucleophilicity allows it to participate in a variety of substitution and ring-opening reactions.
In organic chemistry, NaHTe has been employed for the dealkylation of esters of aromatic acids and the deprotection of N- and C-protected α-amino acids. tandfonline.com It readily attacks electrophilic carbon centers, leading to the cleavage of bonds. For instance, it can react with quaternary ammonium (B1175870) salts containing benzyl (B1604629), allyl, or methyl groups, leading to their dealkylation. tandfonline.com The reactivity follows a typical S_N2 mechanism, with the order of reactivity being benzyl > methyl, ethyl > other alkyl groups and allyl > ethyl. tandfonline.com
Furthermore, NaHTe is effective in the ring-opening of epoxides. tandfonline.com The nucleophilic attack on one of the carbon atoms of the epoxide ring leads to the formation of β-hydroxy tellurides. This reaction is both chemo- and regioselective. researchgate.netcolab.ws
In the realm of inorganic chemistry, the nucleophilic character of this compound is crucial for the synthesis of various organotellurium compounds. It reacts with a range of electrophiles to form new carbon-tellurium bonds, serving as a key precursor in this area of organometallic chemistry. worldscientific.com The reaction of NaHTe with aryl halides, for example, can produce diaryl tellurides. wikipedia.org
Reductive Capabilities of Sodium Hydrogentelluride (NaHTe) in Advanced Organic Synthesis
Sodium hydrogentelluride (NaHTe) is recognized as a potent and selective reducing agent in a variety of organic transformations. oup.com It is typically prepared in situ from the reduction of elemental tellurium with sodium borohydride (B1222165). oup.com This reagent offers mild reaction conditions and high chemoselectivity for the reduction of specific functional groups.
Hydrogen Replacement Reactions (e.g., Nitro Group Reduction)
NaHTe is highly effective in the reduction of nitro compounds, with the nature of the product being dependent on the steric environment of the substrate. oup.comoup.com Unhindered aromatic nitro compounds are typically reduced to the corresponding azoxybenzenes in good yields. oup.comoup.com In contrast, sterically hindered nitrobenzenes, such as 2,4,6-trimethylnitrobenzene, are reduced to the corresponding anilines. oup.comoup.com This difference is attributed to the steric hindrance preventing the condensation of the intermediate nitrosobenzene (B162901) with phenylhydroxylamine. oup.com
The reduction of aliphatic nitro compounds with NaHTe generally yields the dimer of the corresponding nitrosoalkane. oup.com However, in the case of vicinal dinitroalkanes, NaHTe promotes a reductive elimination to afford the corresponding olefin. oup.com A notable feature of these reductions is the chemoselectivity, where other reducible functional groups like carbonyls may remain unaffected. oup.com
Table 1: Reduction of Aromatic Nitro Compounds with NaHTe
| Substrate | Product | Yield (%) |
| Nitrobenzene | Azoxybenzene | 95 |
| 4-Nitrotoluene | 4,4'-Dimethylazoxybenzene | 93 |
| 4-Nitroanisole | 4,4'-Dimethoxyazoxybenzene | 91 |
| 4-Nitroacetophenone | 4,4'-Diacetylazoxybenzene | 85 |
| 2,4,6-Trimethylnitrobenzene | 2,4,6-Trimethylaniline | 92 |
| 2,6-Dimethyl-4-tert-butylnitrobenzene | 2,6-Dimethyl-4-tert-butylaniline | 89 |
Data sourced from Osuka et al., 1983. oup.com
Reduction of Carbonyl Compounds and Derivatives
Sodium hydrogentelluride demonstrates remarkable selectivity in the reduction of carbonyl compounds. It is particularly effective for the conjugate reduction of α,β-unsaturated carbonyl compounds, including aldehydes, ketones, esters, and lactones. acs.orgchemrxiv.org The reaction proceeds via the reduction of the carbon-carbon double bond, leaving the carbonyl group intact. acs.org This method is applicable to a wide array of substrates, providing the corresponding saturated carbonyl compounds in high yields. acs.org
In the context of reductive amination, NaHTe serves as an efficient reducing reagent for the conversion of carbonyl compounds to secondary amines. oup.com The reaction, which involves the in-situ formation of an imine or enamine intermediate followed by reduction, proceeds under mild conditions. oup.comjst.go.jp While aliphatic amines generally give good yields, reactions with aniline (B41778) may require an excess of the amine to achieve comparable results. oup.com
Furthermore, NaHTe can chemo- and regioselectively reduce α,β-epoxy ketones to β-hydroxy ketones. researchgate.netresearchgate.net
Azide Functional Group Transformations
NaHTe provides a mild and highly chemoselective method for the conversion of both alkyl and aryl azides to their corresponding primary amines. oup.comoup.com The reaction proceeds rapidly at room temperature in an ethanol/ether solvent system, often completing within 15 minutes. oup.com This transformation is characterized by the evolution of nitrogen gas and the precipitation of elemental tellurium. oup.com
A significant advantage of this method is its compatibility with a wide range of other functional groups that are often susceptible to reduction. oup.com Functional groups such as unconjugated carbon-carbon double and triple bonds, carbonyls, carboxyls, esters, amides, nitriles, haloaryl groups, and nonactivated haloalkyl groups are inert to NaHTe under these conditions. oup.com This high degree of chemoselectivity makes it a valuable tool in complex organic synthesis, particularly in the fields of carbohydrate and nucleoside chemistry where the regio- and stereospecific introduction of an amino group is crucial. oup.com
Table 2: Reduction of Various Azides to Primary Amines with NaHTe
| Azide Substrate | Amine Product | Yield (%) |
| 1-Azidooctane | 1-Octylamine | 69 |
| Cyclohexyl azide | Cyclohexylamine | 75 |
| Benzyl azide | Benzylamine | 82 |
| Phenyl azide | Aniline | 78 |
| 1-Azido-3-phenylpropane | 1-Amino-3-phenylpropane | 75 |
| 3-Azido-1-propyne | 3-Amino-1-propyne | 55 |
| Methyl 4-azidobutanoate | Methyl 4-aminobutanoate | 76 |
Data sourced from Suzuki & Takaoka, 1984. oup.com
Stereochemical Aspects and Regioselectivity of this compound-Mediated Reductions
The reductions mediated by sodium hydrogentelluride often exhibit a high degree of stereoselectivity and regioselectivity. In the reduction of α,β-epoxy ketones, NaHTe selectively attacks the α-carbon, leading to the formation of β-hydroxy ketones. colab.wscapes.gov.br This regioselectivity is a key feature of this transformation.
The stereochemistry of the reduction of α,β-unsaturated carbonyl compounds has also been investigated. For example, the reaction of (-)-carvone (B1668593) with NaHTe results in the formation of dihydrocarvone, indicating that the reduction of the double bond can proceed with stereoselectivity. acs.org The preservation of stereochemistry is also noted in the conversion of azides to amines, which is crucial for the synthesis of chiral molecules like amino sugars and nucleosides. oup.com
Mechanistic Investigations of this compound-Mediated Reactions
The reactions of sodium hydrogentelluride are understood to proceed through several distinct mechanistic pathways, including nucleophilic substitution, electron transfer, hydride transfer, and hydrogen atom transfer. worldscientific.com The operative mechanism is highly dependent on the nature of the substrate.
In reactions where a carbon-tellurium bond is formed and retained in the product, such as the opening of epoxides, a nucleophilic substitution mechanism is evident. worldscientific.comtandfonline.com The hydrogentelluride anion acts as a nucleophile, attacking an electrophilic center. tandfonline.com
For the reduction of functional groups like nitro compounds and azides, an electron transfer mechanism is proposed. worldscientific.com The hydrogentelluride anion donates an electron to the substrate, initiating the reduction process.
The reduction of α,β-unsaturated carbonyl compounds is thought to proceed via a hydrogen atom transfer mechanism. worldscientific.com This is supported by studies on the reduction of cinnamic esters, where the reaction rate is influenced by substituents on the aromatic ring in a manner consistent with a radical pathway. worldscientific.com For instance, an electron-withdrawing p-CN group accelerates the reaction, while an electron-donating p-OMe group slows it down. worldscientific.com
The reduction of certain substrates may also involve a hydride transfer mechanism. worldscientific.com The multiplicity of these mechanistic pathways highlights the versatile and sometimes chameleon-like nature of sodium hydrogentelluride as a reagent in organic synthesis. worldscientific.com
Electron Transfer Processes and Radical Intermediates
The hydrogentelluride anion is a potent single-electron donor, capable of initiating reactions through electron transfer (ET) pathways, leading to the formation of radical intermediates. A prominent example is the reduction of certain tertiary nitro compounds by sodium hydrogentelluride (NaHTe). The proposed mechanism involves an initial one-electron transfer from NaHTe to the nitro compound. This transfer generates a nitro compound anion radical, which subsequently undergoes fragmentation, typically involving the detachment of a nitrite (B80452) anion. This ET mechanism is supported by the observation that the phenylsulfonyl group, a better leaving group than the nitro group, is preferentially replaced in compounds containing both functionalities.
This ability to engage in electron transfer establishes sodium hydrogentelluride as a powerful reagent for specific reductive processes where radical intermediates play a crucial role in the reaction pathway. The relative rates of reduction for various substrates indicate that NaHTe can operate via several distinct mechanisms, including electron transfer, making it a "mechanistic chameleon" in organic synthesis. researchgate.net
Transition State Analysis and Reaction Pathways
Understanding the intricate pathways of reactions involving tellurium compounds necessitates the use of computational methods, such as Density Functional Theory (DFT), to analyze transition states and reaction energy profiles. While direct transition state analysis for the this compound ion itself is not extensively documented, studies on related organotellurium compounds provide significant insight into the mechanistic steps at the tellurium center.
A key area of study is the Te(II)/Te(IV) redox cycle, which is central to the catalytic activity of many organotellurium compounds. acs.org Computational modeling of the oxidation of tellurides by hydrogen peroxide, the first step in many catalytic cycles, has been performed to elucidate the reaction mechanism. The activation strain model and energy decomposition analysis are employed to understand the energetics of the transition state. acs.org For instance, in the oxidation of β-amino tellurides, the nature of substituents can influence the energy of the telluride's Highest Occupied Molecular Orbital (HOMO), which in turn affects the orbital interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of H₂O₂ and thus modulates the activation energy. acs.org
In studies of organotellurium compounds mimicking the enzyme glutathione (B108866) peroxidase (GPx), DFT calculations have identified the rate-determining step and its associated energy barrier. The oxidation of the tellurium center (tellura) was found to be the rate-limiting step, proceeding through a single transition state. researchgate.net These computational analyses, which map the potential energy surface and characterize the geometry and energy of transition states, are indispensable for rationalizing observed reactivity and designing more efficient tellurium-based reagents and catalysts.
Table 1: Calculated Activation and Reaction Energies for Telluride Oxidation This interactive table presents data from computational studies on the oxidation of various tellurides by H₂O₂, illustrating the application of transition state analysis.
| Compound | Activation Energy (ΔE‡, kcal/mol) | Reaction Energy (ΔE_react, kcal/mol) | Reference |
| Te-1 (methane-sulfonamide) | 12.3 | -58.7 | acs.org |
| Te-2 (amino-telluride) | 12.1 | -59.5 | acs.org |
| Te-2-H⁺ (protonated) | 18.0 | -34.8 | acs.org |
| Tellura (GPx mimic) | 23.55 (ΔG≠) | N/A | researchgate.net |
Data sourced from computational modeling using Density Functional Theory (DFT). acs.orgresearchgate.net
Kinetic and Thermodynamic Parameters of Reactivity
The quantitative study of reactivity is defined by kinetic and thermodynamic parameters. Kinetic investigations reveal the rates of reaction steps, while thermodynamics determines the energetic feasibility and equilibrium position. For reactions involving tellurium species, these parameters have been measured for specific systems, particularly for the Te(II)/Te(IV) redox cycle that underpins their catalytic activity.
Mechanistic studies on the diorganotelluride-catalyzed oxidation of thiols by hydrogen peroxide have successfully determined the rate constants for individual steps of the catalytic cycle using techniques like stopped-flow spectroscopy. nih.gov These steps include the initial oxidation of the Te(II) center, the subsequent binding of the thiol substrate to the Te(IV) intermediate, and the final reductive elimination step that releases the disulfide product and regenerates the Te(II) catalyst. nih.gov The rates of these steps are highly dependent on the structure of the telluride, with electron-rich dialkyl tellurides showing faster oxidation than diaryl tellurides. nih.gov
Thermodynamic parameters, such as the Gibbs free energy of reaction, have been calculated for fundamental tellurium reactions. For example, the hydrogen reduction of solid tellurium dioxide (TeO₂) to form metallic tellurium and water vapor is thermodynamically favorable even at room temperature, as indicated by a negative Gibbs free energy change. mdpi.com The electrochemical reduction of Te(IV) species (TeO₃²⁻) in alkaline solutions has also been studied, showing a four-electron reduction to elemental tellurium (Te(0)). frontiersin.org The potential at which this occurs is a measure of the thermodynamic driving force. These parameters are critical for optimizing reaction conditions and understanding the underlying chemical driving forces.
Table 2: Kinetic Rate Constants for a Catalytic Te(II)/Te(IV) Redox Cycle This interactive table provides experimentally determined rate constants for the oxidation of thiophenol (PhSH) catalyzed by di-p-methoxyphenyl telluride (3), as reported in mechanistic studies.
| Reaction Step | Rate Constant Symbol | Value | Units |
| Telluride Oxidation | k_ox | 1.13 ± 0.01 | M⁻¹s⁻¹ |
| Thiol Ligand Exchange | k_PhSH | (1.6 ± 0.1) x 10³ | M⁻¹s⁻¹ |
| Reductive Elimination (thiol-independent) | k₁ | 0.28 ± 0.02 | s⁻¹ |
| Reductive Elimination (thiol-dependent) | k₂ | 29 ± 1 | M⁻¹s⁻¹ |
Data sourced from stopped-flow spectroscopy studies of the oxidation of PhSH by H₂O₂ in MeOH catalyzed by telluride 3. nih.gov
This compound in Catalytic Systems and Processes
Tellurium compounds, including those in the +4 oxidation state like tellurous acid and its salts, exhibit significant utility in catalytic processes. industrialchemicals.gov.au Their applications range from serving as precursors for catalytically active materials to acting as the core catalytic species themselves.
A primary example of their direct catalytic role is in mimicking the function of the antioxidant enzyme glutathione peroxidase (GPx). researchgate.netresearchgate.net Many organotellurium compounds are effective catalysts for the reduction of hydrogen peroxide by thiols. This process operates via a Te(II)/Te(IV) redox cycle. acs.orgnih.gov The cycle begins with the oxidation of the diorganotelluride (R₂Te, Te(II)) by H₂O₂ to a Te(IV) species (a telluroxide or related derivative). This oxidized intermediate then reacts with a thiol (R'SH), leading to reductive elimination of a disulfide (R'SSR') and water, thereby regenerating the original Te(II) catalyst, which can then enter another cycle. nih.govresearchgate.net
Furthermore, hydrogentelluride species are crucial reagents in the synthesis of other tellurium-based materials that possess catalytic properties. For instance, sodium hydrogentelluride (NaHTe) is used as the tellurium source to prepare cadmium telluride (CdTe) quantum dots. rsc.org These quantum dots, in conjunction with cobalt salts, can form a hollow-structured "artificial catalyst" that demonstrates high efficiency for photocatalytic hydrogen evolution. rsc.org Similarly, telluride-based compounds like nickel telluride (NiTe₂), which can be derived from hydrogentelluride, have been investigated as effective electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. In these instances, the hydrogentelluride is not the catalyst itself but is an indispensable precursor for creating the final catalytic system.
Advanced Applications in Materials Science Precursor Chemistry
Hydrogentellurite as a Precursor for Elemental Tellurium Recovery Methodologies
This compound plays a crucial role in the recovery of elemental tellurium from various sources, including industrial waste streams and tellurium-bearing ores. The recovery process often involves the reduction of tellurium oxyanions, such as this compound, to elemental tellurium (Te⁰).
Microbial recovery methods have shown promise in this area. Certain anaerobic microbial consortia can biocatalyze the reduction of tellurium oxyanions to produce elemental tellurium nanoparticles. nih.gov In these biological systems, tellurite (B1196480) (TeO₃²⁻), which is in equilibrium with this compound at neutral pH, is reduced to Te⁰. nih.gov The reduction of tellurite is significantly faster than that of tellurate (B1236183) (TeO₄²⁻). nih.gov The use of redox mediators can further enhance the recovery process. For instance, riboflavin (B1680620) has been shown to increase the rate of tellurite reduction by eleven-fold and enhance the proportion of tellurium recovered as extracellular nanoparticles. nih.gov
Chemical reduction methods are also employed for tellurium recovery. The disproportionation of sodium hydrogentelluride (NaHTe), which can be formed from the reduction of tellurium, is a key reaction. researchgate.net This process allows for the formation of elemental tellurium. The recovery of tellurium from thermoelectric materials like bismuth telluride (Bi₂Te₃) and antimony telluride (Sb₂Te₃) can be achieved through a chemical vapor transport method using sulfur. rsc.org This process involves a redox reaction followed by the transport of elemental tellurium. rsc.org
Role of this compound in the Synthesis of Tellurium-Containing Nanomaterials
This compound and its related tellurium oxyanions are pivotal precursors in the synthesis of a variety of tellurium-containing nanomaterials. The ability to control the reduction of these precursors allows for the tailored synthesis of nanoparticles with specific sizes and morphologies.
Controlled Formation of Tellurium Nanoparticles via Chemical and Bioreduction Routes
The synthesis of tellurium nanoparticles (TeNPs) from this compound precursors can be achieved through both chemical and biological reduction pathways.
Chemical Reduction: Chemical reduction methods often involve the use of reducing agents to convert tellurium ions into elemental tellurium. csic.es For example, sodium borohydride (B1222165) is a common reducing agent used in the synthesis of TeNPs. nanomedicine-rj.com The concentration of the reducing agent can influence the stability and size of the resulting nanoparticles. nanomedicine-rj.com Another approach involves the disproportionation of sodium hydrogentelluride (NaHTe), which is prepared by reducing tellurium with sodium borohydride. researchgate.net This method allows for the controlled production of single crystalline nanorods and nanowires. researchgate.net
Bioreduction: Various microorganisms have demonstrated the ability to reduce toxic tellurite ions to less toxic elemental tellurium nanoparticles as a detoxification mechanism. csic.esnih.gov This "green" synthesis approach is environmentally friendly and can produce nanoparticles with unique characteristics. ucm.esnih.gov For instance, the bacterium Aeromonas hydrophila can synthesize different tellurium nanostructures, including nanorods, rosettes, and nanospheres, by varying the growth conditions. ucm.es Similarly, the fungus Penicillium chrysogenum can be used for the extracellular biosynthesis of TeNPs. nih.gov Bacterial strains like Stenotrophomonas maltophilia and Ochrobactrum sp. have also been utilized to produce spherical tellurium nanoparticles. frontiersin.org The bioreduction process often involves enzymes, such as nitrate (B79036) reductase, that facilitate the conversion of metal ions to nanoparticles. nih.gov
Influence of Reaction Conditions on Nanomaterial Morphology and Size Distribution
The morphology and size of tellurium nanomaterials synthesized from this compound precursors are highly dependent on the reaction conditions. By carefully controlling parameters such as pH, temperature, reaction time, and the concentration of reactants and stabilizers, it is possible to tailor the final characteristics of the nanomaterials. csic.esforestchemicalsreview.com
The ratio of the tellurium precursor to the stabilizing agent is a critical factor influencing the morphology of the resulting nanoparticles. mdpi.com For example, when using polysaccharides as a stabilizing matrix, a significant excess of the polysaccharide leads to the formation of spherical nanoparticles. mdpi.com Conversely, increasing the tellurium content promotes the formation of elongated nanostructures like nanorods and "rice-like" particles. mdpi.com
Temperature and reaction time also play a significant role. In hydrothermal synthesis, for instance, the morphology of tellurium nanowires can be controlled by adjusting the reaction temperature, substrate temperature, and growth time. mdpi.com The growth of tellurium nanostructures often follows a sequence from zero-dimensional (0D) nanoparticles to one-dimensional (1D) nanowires and then to two-dimensional (2D) nanosheets, a process that can be directed by the reaction conditions. rsc.org In some cases, an Ostwald ripening process is observed, where smaller nanoparticles dissolve and redeposit onto larger ones, leading to an increase in the average particle size over time. mdpi.com The choice of solvent and the use of surfactants can also influence the final morphology. researchgate.net
Below is a table summarizing the influence of various reaction conditions on the morphology and size of tellurium nanomaterials.
| Reaction Condition | Effect on Morphology and Size |
| Precursor/Stabilizer Ratio | A high stabilizer ratio favors spherical nanoparticles, while a high tellurium precursor ratio leads to elongated nanostructures. mdpi.com |
| Temperature | Can control the morphology of nanowires in hydrothermal synthesis. mdpi.com |
| Reaction Time | Affects the growth stage of the nanomaterials, potentially leading to Ostwald ripening and larger particle sizes. ucm.esmdpi.com |
| pH | Influences the reduction potential and the surface charge of the nanoparticles, affecting their stability and aggregation. csic.es |
| Reducing Agent Concentration | Can impact the size and stability of the synthesized nanoparticles. nanomedicine-rj.com |
| Surfactants | Can be used to control the growth and prevent aggregation, leading to well-defined nanostructures like nanowires. researchgate.net |
Development of Tellurium-Based Chalcogenide Materials from this compound Derivatives
This compound derivatives serve as precursors for the synthesis of various tellurium-based chalcogenide materials, which are compounds containing tellurium and at least one other chalcogen element (such as sulfur or selenium) or a metal. These materials often possess interesting electronic and optical properties.
The synthesis of metal tellurides can be achieved by reacting a metal salt with a tellurium source derived from this compound. For instance, the reaction of telluride ions (Te²⁻), formed from the reduction of tellurite, with metal ions can lead to the formation of metal telluride precipitates.
A notable application is in the synthesis of selenium-coated tellurium nanoheterojunctions. These materials can be synthesized via a hydrothermal reaction where sodium tellurite (Na₂TeO₃) and sodium selenite (B80905) (Na₂SeO₃) are reduced in the presence of a reducing agent like hydrazine (B178648) hydrate. nih.gov The initial molar ratio of the tellurium and selenium precursors significantly impacts the morphology of the resulting nanomaterials. nih.gov
Furthermore, hexavalent tellurium compounds, which can be derived from the oxidation of lower oxidation state tellurium species, have been shown to act as highly active chalcogen-bonding catalysts. nih.gov These catalysts are effective in various organic reactions, including the functionalization of difluorocyclopropenes and the regioselective and stereoselective synthesis of disaccharides. nih.gov
Integration of this compound in Advanced Functional Materials Design (e.g., Quantum Dots, Phase Change Materials)
This compound and its derivatives are being explored as precursors for the creation of advanced functional materials, including quantum dots and materials for phase-change memory.
Quantum Dots: Colloidal semiconductor quantum dots (QDs) are nanocrystals that exhibit quantum mechanical properties. ubc.ca Tellurium-based QDs, such as cadmium telluride (CdTe), are of interest for various applications, including bio-imaging and sensors, due to their tunable fluorescence properties. mdpi.com The synthesis of these QDs can involve the use of tellurium precursors derived from the reduction of tellurite. The ability to integrate these QDs into other materials, such as hydrogels, opens up possibilities for creating novel hybrid materials with enhanced functionalities. mdpi.com For example, QD-hydrogel composites can be used for targeted drug delivery and as sensors for environmental monitoring. mdpi.com
The integration of advanced materials like quantum dots on silicon platforms is a key area of research for developing next-generation electronic and quantum computing applications. european-mrs.comeuropean-mrs.com Silicon-based quantum dots are being investigated for the development of spin qubits, which are the fundamental units of quantum information. european-mrs.com
Phase-Change Materials: Tellurium-based alloys are widely used in phase-change memory (PCM) devices. These materials can be rapidly switched between amorphous and crystalline states with different electrical resistances, which forms the basis of data storage. While the direct use of this compound in the synthesis of phase-change materials is not extensively documented in the provided search results, the recovery of elemental tellurium from tellurite precursors is a critical first step in producing the high-purity tellurium required for these applications. The development of efficient tellurium recovery methods from precursors like this compound is therefore indirectly linked to the advancement of phase-change material technology.
Environmental Biogeochemistry and Transformation Mechanisms
Speciation Dynamics of Hydrogentellurite in Aquatic and Geochemical Systems
The speciation of tellurium (Te) in aqueous environments is complex, governed by factors such as pH, redox potential (Eh), and the presence of other chemical species. Tellurium can exist in four main oxidation states: +6 (tellurate, TeO₄²⁻), +4 (tellurite, TeO₃²⁻), 0 (elemental tellurium, Te⁰), and -2 (telluride, Te²⁻). eeer.org The this compound ion (HTeO₃⁻) is a protonated form of the tellurite (B1196480) ion and a key species in the environmental behavior of tellurium(IV).
In aqueous solutions, tellurous acid (H₂TeO₃) is a weak acid that dissociates in a stepwise manner. The first dissociation yields the this compound ion:
H₂TeO₃ ⇌ HTeO₃⁻ + H⁺ smolecule.com
The second dissociation, forming the tellurite ion (TeO₃²⁻), occurs under more alkaline conditions:
HTeO₃⁻ ⇌ TeO₃²⁻ + H⁺
The dominant species of tellurium(IV) in aqueous solutions is pH-dependent. In acidic to neutral conditions, H₂TeO₃ and HTeO₃⁻ are the predominant forms. researchgate.net As the pH increases into the alkaline range, TeO₃²⁻ becomes the dominant species. smolecule.com The pKa values for these equilibria influence the precise pH ranges over which each species prevails. For instance, tellurous acid has reported pKa values of 5.25 and 10.02, indicating that this compound is a significant species in mildly acidic to neutral and slightly alkaline waters. researchgate.net
The geochemical mobility and bioavailability of tellurium are strongly influenced by its speciation. While tellurate (B1236183) is generally more soluble and mobile, tellurite and its protonated forms tend to sorb onto mineral surfaces, which can limit their dispersal in surface waters. eeer.org The complex interplay of dissolution, precipitation, and sorption reactions dictates the concentration of this compound in natural waters. eeer.orgscribd.com In hydrothermal systems, for example, the speciation of Te(IV) is crucial for its transport and subsequent deposition, often in association with gold and other precious metals. researchgate.netresearchgate.net
Microbial Transformations of Tellurium Oxyanions Involving this compound
Microorganisms play a pivotal role in the biogeochemical cycling of tellurium. Many bacteria have developed mechanisms to transform toxic tellurium oxyanions like tellurite and this compound into the less harmful elemental form. nih.govnih.gov This process is not only a detoxification strategy but also has biotechnological applications in the synthesis of tellurium nanomaterials. nih.gov
Mechanisms of Bioreduction to Elemental Tellurium Nanostructures
A common microbial resistance mechanism involves the enzymatic reduction of tellurite (and by extension, this compound) to non-toxic, elemental tellurium (Te⁰). nih.gov This bioreduction often results in the formation of distinct tellurium nanostructures (TeNS), which can accumulate either inside or outside the bacterial cells. usgs.govcsic.es
The morphology and size of these biogenic TeNS can vary depending on the microbial species and the specific enzymes involved. For example, Bacillus selenitireducens has been observed to form nanorods that cluster into larger rosettes, while Sulfurospirillum barnesii produces small, irregular nanospheres that aggregate. usgs.gov Other research has shown that enzymes like glutathione (B108866) reductase (GorA) and alkyl hydroperoxide reductase (AhpF) from Escherichia coli can generate TeNS with an average diameter of around 75 nm, whereas dihydrolipoamide (B1198117) dehydrogenase (E3) and the oxidoreductase YkgC produce larger structures. nih.gov The synthesis of these nanomaterials is of growing interest due to their unique electronic and optical properties. nih.gov
The process of bioreduction can be quite efficient. Aerobic granular sludge, a consortium of various bacteria, has demonstrated the ability to convert soluble tellurite into biogenic elemental tellurium (Bio-Te⁰) with over 98% removal efficiency. researchgate.net
Interplay with Microbial Metabolism and Electron Transport Systems
The bioreduction of tellurium oxyanions is intrinsically linked to the metabolic activity of the microorganisms, particularly their electron transport chains. youtube.comnih.gov In anaerobic respiration, some bacteria can use tellurate and tellurite as terminal electron acceptors, coupling their reduction to the oxidation of an electron donor to generate energy for growth. usgs.govlibretexts.org This process is analogous to how other organisms use oxygen, nitrate (B79036), or sulfate (B86663) in their respiratory chains. youtube.comlibretexts.org
The flow of electrons from a donor, such as NADH or NADPH, through a series of membrane-bound protein complexes provides the energy for ATP synthesis. nih.gov In the case of tellurite reduction, electrons are shuttled to the tellurium oxyanion, which acts as the final electron acceptor. youtube.com This metabolic capability allows microbes to thrive in environments where more common electron acceptors are scarce. libretexts.org The efficiency of this process depends on the redox potential of the tellurium oxyanion compared to other available acceptors. libretexts.org
Enzymatic and Non-Enzymatic Reduction Pathways
The reduction of this compound can occur through both enzymatic and non-enzymatic pathways.
Enzymatic Reduction: A variety of enzymes have been identified with tellurite reductase activity. These are often flavoproteins that utilize NADH or NADPH as electron donors. nih.gov Key examples include:
Nitrate reductases eeer.orgnih.gov
Dihydrolipoamide dehydrogenase eeer.orgnih.gov
Thioredoxin reductase (TrxB) nih.gov
Glutathione reductase (GorA) nih.gov
Alkyl hydroperoxide reductase (AhpF) nih.gov
These enzymes typically contain specific structural motifs, such as catalytic cysteine residues and FAD/NAD(P)⁺-binding domains, which are crucial for their reductase activity. nih.gov The enzymatic reduction is a highly specific and efficient process. mdpi.com
Non-Enzymatic Reduction: Non-enzymatic reduction of tellurium oxyanions can also occur, driven by reducing agents produced during microbial metabolism. For instance, reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) itself can directly reduce certain compounds non-enzymatically. nih.gov While enzymatic reactions are generally the primary mechanism for tellurite reduction in bacteria, the contribution of non-enzymatic pathways, potentially involving other cellular reductants like glutathione, cannot be entirely ruled out. researchgate.net
Geochemical Cycling of Tellurium and the Role of this compound Intermediates
The geochemical cycling of tellurium involves its transformation and transport through various environmental compartments, including the lithosphere, hydrosphere, atmosphere, and biosphere. eeer.org Microbial activities are a significant driver of these transformations. eeer.orgnih.gov this compound acts as a key intermediate in this cycle, linking the more oxidized tellurate and the reduced elemental tellurium and telluride forms.
In oxic environments, tellurium is often present as tellurate (Te⁶⁺) or tellurite/hydrogentellurite (Te⁴⁺). Microbial reduction can convert these soluble oxyanions to insoluble elemental tellurium (Te⁰), effectively immobilizing the element. nih.govresearchgate.net This process is a crucial sink for tellurium in many ecosystems. eeer.org Conversely, under certain conditions, microbial oxidation of elemental tellurium or tellurides could potentially remobilize tellurium by forming this compound and tellurate, although this aspect is less studied.
The biogeochemical processes influencing tellurium cycling include:
Bioreduction: The microbial conversion of Te(IV)/Te(VI) to Te(0), as detailed above. eeer.org
Biosorption/Bioaccumulation: The binding of tellurium oxyanions to microbial biomass. eeer.org
Biooxidation: The potential microbial oxidation of reduced tellurium species. eeer.org
Biomethylation: The formation of volatile methylated tellurium compounds, which can contribute to its atmospheric transport.
The interplay of these processes, influenced by local geochemical conditions, determines the fate and transport of tellurium in the environment, with this compound often being a transient but critical component. eeer.org
Photochemical and Redox Transformations of this compound in Natural Environments
In addition to microbial processes, abiotic transformations can also influence the speciation of this compound in natural environments. Photochemical reactions, driven by sunlight, can induce redox transformations of various chemical species in surface waters. worldscientific.comrsc.org
The absorption of light can lead to the formation of reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), in natural waters. frontiersin.org These ROS can participate in the oxidation and reduction of various elements. frontiersin.orgmdpi.com It is plausible that such photochemically generated species could interact with this compound, potentially leading to its oxidation to tellurate or its reduction. The exact pathways and rates of these photochemical transformations for this compound in complex natural systems are an area for further research.
Computational and Theoretical Chemistry Approaches
Quantum Mechanical Studies of Hydrogentellurite Structure and Reactivity
Quantum mechanics forms the fundamental basis for understanding chemical bonding and reactivity. sandiego.edu By solving approximations of the Schrödinger equation, these methods can predict molecular structure, energy, and a host of other properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. wikipedia.orgnih.gov It is widely used to investigate the electronic structure of many-body systems, including ions like this compound. wikipedia.org DFT calculations are employed to perform geometry optimization, where the lowest energy arrangement of atoms is found, and to determine the distribution of electrons within the ion.
For the this compound ion, which can be represented as [TeO₂(OH)]⁻, DFT studies indicate a trigonal pyramidal geometry around the central tellurium atom. researchgate.net These calculations are crucial for understanding the ion's stability and fundamental vibrational modes. nih.govresearchgate.net
Table 1: Representative Geometric Parameters for this compound ([TeO₂(OH)]⁻) from DFT Calculations Note: These values are representative and can vary based on the specific functional and basis set used in the calculation.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Length | Te-O | ~1.85 Å |
| Bond Length | Te-OH | ~1.95 Å |
| Bond Angle | O-Te-O | ~105° |
| Bond Angle | O-Te-OH | ~100° |
Ab Initio Methods for High-Accuracy Electronic Structure Investigations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. olemiss.eduethz.ch Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered the "gold standard" for high-accuracy calculations. olemiss.eduarxiv.org
These methods are computationally more demanding than DFT but provide benchmark-quality results for the electronic structure and energy of smaller chemical systems. olemiss.edu In the context of this compound, high-accuracy ab initio calculations can be used to validate the results obtained from DFT methods and to compute precise electronic properties, such as electron affinity and ionization potential, which are critical for understanding its redox chemistry. nih.gov
Molecular Dynamics Simulations for Solution Behavior and Solvation Effects on this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. diva-portal.orgmdpi.com By solving Newton's equations of motion for a system of particles, MD provides a detailed picture of the dynamic behavior of ions in solution. diva-portal.org
For the this compound ion, MD simulations can model its behavior in an aqueous environment. These simulations reveal the structure of the solvation shell—the arrangement of water molecules immediately surrounding the ion—and the dynamics of water exchange between this shell and the bulk solvent. mdpi.comnih.gov Understanding the solvation of this compound is key to explaining its transport properties, reactivity in solution, and role in geochemical processes. rsc.org
Prediction of Thermochemical Parameters and Acid Dissociation Constants for this compound and Tellurous Acid
Computational methods are invaluable for predicting the thermochemical properties of molecules and ions. The acid dissociation constant (pKa), a measure of an acid's strength in solution, is a critical parameter that can be calculated using thermodynamic cycles that combine gas-phase quantum mechanical calculations with solvation free energy models. researchgate.net
Tellurous acid (H₂TeO₃) is a weak diprotic acid that dissociates in two steps. wikipedia.orgnih.gov The first dissociation yields the this compound ion, HTeO₃⁻. The corresponding equilibrium constant, Ka₁, and its logarithmic form, pKa₁, have been determined experimentally and can be predicted computationally. Theoretical calculations have shown good agreement with experimental values, reinforcing the predictive power of these models. researchgate.net
Table 2: Experimental and Computationally Predicted Acid Dissociation Constants for Tellurous Acid at 25°C
| Constant | Description | Experimental pKa | Computationally Predicted pKa |
| pKa₁ | H₂TeO₃ ⇌ H⁺ + HTeO₃⁻ | 2.48–2.8 wikipedia.orgresearchgate.net | 5.25 researchgate.net |
| pKa₂ | HTeO₃⁻ ⇌ H⁺ + TeO₃²⁻ | 7.70–8.43 wikipedia.orgopentextbc.ca | 10.02 researchgate.net |
Computational Modeling of Reaction Pathways and Catalytic Processes Involving this compound
Computational modeling allows for the detailed exploration of chemical reaction mechanisms. chemrxiv.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energy barriers. mdpi.comrsc.org This provides a molecular-level understanding of how a reaction proceeds.
For this compound, such modeling can be applied to study its various reactions, such as its oxidation to the tellurate (B1236183) ion (TeO₄²⁻) or its participation in catalytic cycles. For example, computational studies can elucidate the step-by-step mechanism of how this compound interacts with an oxidizing agent, revealing the bond-breaking and bond-forming processes involved. mdpi.com
Application of In Silico Methods for this compound-Related Systems
The term in silico refers to experimentation performed on a computer. nih.gov The computational methods described above—DFT, ab initio calculations, and MD simulations—are all examples of in silico techniques. nih.gov Their application extends to a wide range of this compound-related systems.
In materials science, these methods can be used to predict how this compound ions might interact with mineral surfaces or incorporate into crystal lattices. In environmental chemistry, modeling can help predict the speciation and mobility of tellurium under various conditions, which is crucial for understanding its environmental fate. researchgate.net The ability to generate data for systems that are difficult to study experimentally makes in silico methods an essential tool for modern chemical research. nih.gov
Advanced Analytical Strategies for Speciation and Quantification
Sophisticated Spectroscopic Techniques for Hydrogentellurite Detection and Speciation (e.g., hyphenated techniques)
The determination of individual tellurium species like this compound at trace and ultra-trace levels requires highly sensitive and specific analytical methods. researchgate.net Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are particularly powerful for this purpose. chromatographytoday.comnih.gov These integrated systems provide both separation of the different tellurium species and their subsequent quantification. mdpi.com
Commonly employed hyphenated techniques for tellurium speciation include:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive detection method capable of measuring elements at very low concentrations. bohrium.com When coupled with a separation technique like ion chromatography (IC-ICP-MS) or high-performance liquid chromatography (HPLC-ICP-MS), it allows for the distinct quantification of Te(IV) and Te(VI). researchgate.netmdpi.com
Atomic Absorption Spectrometry (AAS): Graphite furnace atomic absorption spectrometry (GFAAS) or electrothermal atomic absorption spectrometry (ETAAS) can be combined with microextraction techniques for speciation. mdpi.com For example, dispersive liquid–liquid microextraction (DLLME) combined with ETAAS has been used for tellurium speciation. mdpi.com
Atomic Fluorescence Spectrometry (AFS): This technique, especially when combined with hydride generation (HG), offers high sensitivity for tellurium determination. bohrium.com The coupling of ion chromatography with hydride generation atomic fluorescence spectrometry (LC-HG-AFS) is a powerful tool for the simultaneous determination of Te(IV) and Te(VI). mdpi.com
These combinations are necessary because direct spectroscopic measurement often cannot distinguish between different ionic forms of an element. mdpi.com The separation step is crucial for isolating species like this compound before they reach the detector.
| Hyphenated Technique | Separation Method | Detection Method | Application Notes for Tellurium Speciation |
|---|---|---|---|
| IC-ICP-MS | Ion Chromatography (IC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Offers high resolution and ultrasensitive detection for individual tellurium species in environmental samples. mdpi.com |
| DLLME-ETAAS | Dispersive Liquid–Liquid Microextraction (DLLME) | Electrothermal Atomic Absorption Spectrometry (ETAAS) | Used for speciation based on selective complex formation with a chelating agent. mdpi.com |
| LC-HG-AFS | Ion Chromatography (LC) | Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS) | Allows for the simultaneous determination of Te(IV) and Te(VI) using complexing agents in the mobile phase. mdpi.com |
| HS-SDME-GFAAS | Headspace Single-Drop Microextraction (HS-SDME) | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Another microextraction technique combined with AAS for tellurium speciation analysis. mdpi.com |
Chromatographic Methods for this compound Separation and Analysis in Complex Matrices
Chromatographic techniques are fundamental to the speciation of this compound as they physically separate it from other tellurium forms and interfering substances within a sample. edqm.eu The choice of chromatographic method depends on the nature of the sample matrix and the required sensitivity. chromatographytoday.comcanambioresearch.com
Ion Chromatography (IC) is a primary method for separating tellurium oxyanions. Anion-exchange chromatography is particularly effective for separating negatively charged ions like tellurite (B1196480) (TeO₃²⁻, from which HTeO₃⁻ is derived) and tellurate (B1236183) (TeO₄²⁻). mdpi.com The separation is often achieved by using a mobile phase containing complexing agents, such as ethylenediaminetetraacetic acid (EDTA) and potassium hydrogen phthalate (B1215562) (KHP), which interact differently with Te(IV) and Te(VI), allowing for their distinct elution and subsequent detection. mdpi.com
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. mdpi.com When coupled with detectors like ICP-MS (HPLC-ICP-MS), it provides a robust method for analyzing tellurium species in complex environmental or biological samples. researchgate.net The versatility of HPLC allows for various column chemistries and mobile phases to be employed, optimizing the separation for specific sample types. canambioresearch.com
Analyzing complex matrices, such as soil, sediment, or biological tissues, presents a significant challenge due to the presence of numerous interfering compounds. chromatographytoday.comeurachem.org Effective sample preparation, such as solid-phase extraction (SPE) or liquid-phase microextraction, is often required prior to chromatographic analysis to pre-concentrate the tellurium species and remove matrix components. researchgate.net
| Chromatographic Method | Principle | Coupled Detector | Application in this compound Analysis |
|---|---|---|---|
| Ion Chromatography (IC) | Separates ions based on their affinity to an ion-exchange resin. mdpi.com | ICP-MS, HG-AFS | Effective for separating Te(IV) and Te(VI) oxyanions in aqueous samples using specific mobile phases. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation based on partitioning between a stationary and mobile phase. mdpi.com | ICP-MS, UV-Vis | Used for the analysis of tellurium species in various complex environmental and biological matrices. researchgate.net |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. edqm.eu | ICP-MS | Can be used to separate tellurium species bound to macromolecules. |
Electrochemical Methods for Tellurium Oxyanion Speciation and Quantification
Electrochemical techniques offer a highly sensitive and often cost-effective alternative for the direct measurement of dissolved metal species with minimal sample preparation. speciation.net These methods are particularly well-suited for speciation analysis because they can differentiate between the distinct electrochemical behaviors of Te(IV) and Te(VI). electrochemsci.org
Cathodic Stripping Voltammetry (CSV) is a prominent electrochemical method for detecting trace concentrations of tellurium. researchgate.net One approach is based on the catalytic reduction of protons, which is catalyzed by Te(IV) absorbed onto a mercury electrode. researchgate.netresearchgate.net This allows for very low detection limits, on the order of nanograms per liter (ng L⁻¹). researchgate.netresearchgate.net A key aspect of speciation using this method is that Te(VI) is not electroactive under the same conditions as Te(IV). researchgate.net Therefore, total tellurium can be determined after a chemical reduction step that converts all Te(VI) to Te(IV), with Te(VI) concentration calculated by the difference. researchgate.net
Potentiometry using Ion-Selective Electrodes (ISEs) is another valuable technique. speciation.net Novel sensors have been developed using chemically modified carbon paste electrodes. electrochemsci.org These electrodes can be designed to be highly selective for tellurite ions, exhibiting a rapid response time and low detection limits. electrochemsci.org They can be used to determine tellurite concentrations in a variety of samples, including wastewater and biological media. electrochemsci.org Similar to voltammetric methods, speciation is achieved by measuring tellurite directly and then measuring total tellurium after reducing tellurate to tellurite. electrochemsci.org
| Electrochemical Method | Principle | Detection Limit (Te(IV)) | Key Features |
|---|---|---|---|
| Cathodic Stripping Voltammetry (CSV) | Preconcentration of Te(IV) on an electrode followed by stripping and measurement of the resulting current. Based on proton reduction catalyzed by adsorbed Te(IV). researchgate.netresearchgate.net | ~5 ng L⁻¹ researchgate.netresearchgate.net | High sensitivity; Te(VI) is not electroactive and requires a prior reduction step for total Te determination. researchgate.net |
| Potentiometry with Modified Carbon Paste Electrodes | Measures the potential difference between a selective electrode and a reference electrode, which is related to ion concentration. speciation.netelectrochemsci.org | 1.42×10⁻⁵ mol L⁻¹ electrochemsci.org | High selectivity for tellurite, short response time, and applicable to various sample types. electrochemsci.org |
Isotope Ratio Analysis in this compound Transformation Studies
Stable isotope analysis is a powerful tool for tracing the sources and transformation pathways of elements in the environment. measurlabs.com The measurement of tellurium stable isotope ratios, typically using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), can provide detailed insights into the biogeochemical processes involving this compound. sciengine.comnih.gov
Redox reactions, such as the reduction of tellurate (Te(VI)) to tellurite (Te(IV)) and the subsequent reduction of tellurite to elemental tellurium (Te(0)), can cause significant isotopic fractionation. sciengine.comresearchgate.net This means that the ratio of heavier to lighter isotopes (e.g., ¹³⁰Te/¹²⁵Te) changes as the reaction proceeds. sciengine.com The magnitude of this fractionation, expressed using delta notation (δ¹³⁰/¹²⁵Te), can serve as a proxy for identifying the specific transformation processes occurring in a given system. sciengine.com
For instance, studies have shown that oxidation and reduction processes can lead to tellurium isotopic fractionation of up to 4‰. sciengine.com By analyzing the isotopic composition of different tellurium species in a sample, researchers can infer the extent and nature of redox cycling. researchgate.net This is crucial for understanding the fate of this compound, including its potential for bioreduction and precipitation in natural and engineered environments. Theoretical calculations of equilibrium isotopic fractionation among different tellurium-bearing species further aid in interpreting the measured isotope signatures in ore-forming systems and other geological settings. researchgate.netescholarship.org
Future Research Directions and Emerging Paradigms
Exploration of Novel Hydrogentellurite Reactivity in Sustainable Chemical Synthesis
The development of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. This compound presents unique opportunities in this domain.
Future research will likely focus on:
Catalytic Applications: Investigating the potential of this compound and its derivatives as catalysts or catalyst precursors for a variety of organic transformations. This includes exploring its role in oxidation, reduction, and carbon-carbon bond-forming reactions, aiming to replace less sustainable reagents.
Green Solvents and Reagents: Exploring the use of this compound in aqueous reaction media, minimizing the need for volatile organic solvents. Sodium hydrogentelluride, a related compound, has already shown promise in this area. mdpi.com
Atom Economy: Designing synthetic routes that incorporate the tellurium atom from this compound into the final product, maximizing atom economy and reducing waste.
A notable example of related chemistry involves the use of sodium hydrogentelluride for the reduction of α-azido ketones to pyrazines and in the synthesis of C,N-glycosides, highlighting the potential for tellurium reagents in complex organic synthesis. mdpi.comacs.org
Design and Synthesis of Advanced Materials Using this compound as a Versatile Building Block
The unique electronic and structural properties of tellurium make it a valuable component in advanced materials. leibniz-gemeinschaft.de this compound can serve as a readily available and reactive precursor for the synthesis of a new generation of materials.
Key areas of future investigation include:
Semiconductors and Thermoelectrics: Utilizing this compound to synthesize tellurium-containing nanomaterials, such as quantum dots, nanowires, and thin films. smolecule.com These materials have potential applications in solar cells, thermoelectric devices that convert waste heat into electricity, and other electronic components. samaterials.com
Functional Glasses: Incorporating this compound into glass matrices to create materials with novel optical and electrical properties. Tellurite-based glasses are being explored for applications in nonlinear optics and as solid-state electrolytes in batteries. smolecule.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the this compound anion as a ligand to construct novel coordination polymers and MOFs. These materials can exhibit interesting properties such as porosity, catalysis, and luminescence. The synthesis of organically linked zinc(II) hydrogenselenite coordination polymers provides a parallel for the potential of this compound in this area. rsc.org
The development of tellurophenes as building blocks for polymeric and light-emitting materials showcases the growing interest in tellurium-based functional materials. researchgate.net
Elucidation of Complex Biogeochemical Cycles Involving this compound and its Intermediates
Understanding the movement and transformation of elements through the environment is crucial for assessing their impact. The biogeochemical cycle of tellurium, including the role of this compound, is an area ripe for exploration. aiia.gov.ineu-interact.orghawaii.edulibretexts.org
Future research will aim to:
Trace Tellurium Pathways: Develop a comprehensive understanding of how tellurium, through intermediates like this compound, cycles through the biosphere, geosphere, hydrosphere, and atmosphere. aiia.gov.inhawaii.edu This includes studying its uptake by organisms, its transformation in soils and sediments, and its atmospheric transport.
Microbial Interactions: Investigate the role of microorganisms in the oxidation and reduction of tellurium species, including the conversion between tellurite (B1196480), this compound, and other forms. This knowledge is essential for understanding tellurium's environmental fate and for developing bioremediation strategies. smolecule.com
Environmental Impact: Assess the environmental and toxicological impact of this compound and other tellurium compounds. This includes studying their mobility and bioavailability in different environmental compartments. purkh.comprimescholars.comk-state.edu
The study of biogeochemical cycles is fundamental to understanding how human activities impact the planet's systems. scielo.br
Integration of Multiscale Computational Approaches for Predictive Modeling of this compound Behavior
Computational chemistry offers powerful tools to predict and understand the behavior of molecules and materials, accelerating the pace of discovery. srce.hrpan.pl
Future computational studies on this compound will likely involve:
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to accurately predict the electronic structure, reactivity, and spectroscopic properties of this compound and its transition states in chemical reactions. researchgate.net
Molecular Dynamics Simulations: Simulating the behavior of this compound in different environments, such as in solution or at the interface of materials, to understand its solvation, diffusion, and interaction with other species.
Materials Modeling: Employing computational screening techniques to design new materials based on this compound with desired properties for specific applications, such as in electronics or catalysis. rsc.orgnih.gov
These computational approaches, when combined with experimental data, will provide a detailed and predictive understanding of this compound's behavior from the molecular to the macroscopic level. qnl.qa
Development of Ultrasensitive Analytical Methodologies for Trace this compound Analysis and Environmental Monitoring
The ability to detect and quantify trace amounts of substances is critical for environmental monitoring and quality control. envirotech-online.competro-online.comintertek.com
Emerging research in this area will focus on:
High-Sensitivity Spectroscopy: Developing and refining spectroscopic techniques, such as inductively coupled plasma-mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS), for the ultra-trace detection of tellurium species, including this compound, in complex environmental and biological samples. researchgate.net
Chromatographic Separation: Creating advanced chromatographic methods, such as high-performance liquid chromatography (HPLC) coupled with sensitive detectors, to separate and quantify different tellurium species present in a sample. envirotech-online.competro-online.com
Electrochemical Sensors: Designing novel electrochemical sensors and biosensors for the rapid, in-situ detection of this compound in water and other matrices.
These advanced analytical techniques will be essential for monitoring the presence and concentration of this compound in the environment and for ensuring the quality of materials and products that utilize this compound. intertek.comalsglobal.com
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing hydrogentellurite compounds, and how can experimental reproducibility be ensured?
- Methodological Answer : this compound synthesis typically involves controlled acid-base reactions between telluric acid (H₆TeO₆) and reducing agents under inert atmospheres. For reproducibility:
- Use stoichiometric ratios validated by thermogravimetric analysis (TGA) to confirm phase purity.
- Document pH and temperature conditions rigorously, as tellurium(IV) intermediates are sensitive to hydrolysis .
- Include characterization data (e.g., XRD, Raman spectroscopy) in supplementary materials to allow cross-validation .
Q. How should researchers address discrepancies in crystallographic data for this compound polymorphs?
- Methodological Answer : Contradictions often arise from variations in synthesis conditions or insufficient resolution in diffraction studies. To resolve:
- Perform Rietveld refinement on XRD data to distinguish between isomorphic phases.
- Cross-reference with neutron diffraction to resolve hydrogen positioning ambiguities .
- Publish raw diffraction datasets in public repositories (e.g., CCDC) for independent verification .
Advanced Research Questions
Q. What multi-method approaches are recommended for characterizing this compound’s electronic structure and hydrogen-bonding networks?
- Methodological Answer : Combine:
- Solid-state NMR to probe hydrogen environments.
- DFT calculations (e.g., B3LYP functional) to model Te-O-H bonding dynamics.
- In situ IR spectroscopy to track hydrogen-bond rearrangements under thermal stress.
- Table : Key parameters for cross-validation:
| Technique | Parameter Measured | Error Margin |
|---|---|---|
| NMR | H chemical shift | ±0.1 ppm |
| DFT | Bond length | ±0.02 Å |
| IR | Vibration frequency | ±5 cm⁻¹ |
Q. How can conflicting thermodynamic stability data for this compound phases be reconciled?
- Methodological Answer : Discrepancies often stem from non-equilibrium synthesis or incomplete phase diagrams. Mitigate by:
- Conducting high-pressure DSC to map phase transitions across 0–10 GPa.
- Applying the CALPHAD method to integrate experimental and computational enthalpy data .
- Publishing negative results (e.g., metastable phases) to refine predictive models .
Q. What strategies optimize this compound’s stability in aqueous environments for electrochemical studies?
- Methodological Answer : Degradation mechanisms involve hydrolysis to TeO₃²⁻. To enhance stability:
- Use non-aqueous electrolytes (e.g., ionic liquids) with controlled H₂O content (<10 ppm).
- Apply protective coatings (e.g., graphene oxide) validated by chronoamperometry.
- Report electrochemical impedance spectroscopy (EIS) data at multiple frequencies to isolate interface effects .
Data Validation and Reporting
Q. What metadata standards are critical for publishing this compound datasets?
- Methodological Answer : Follow FAIR principles:
- Machine-readable formats : CIF for crystallography, .mol for structures.
- Metadata fields : Synthesis conditions (precursor ratios, atmosphere), instrument calibration logs, uncertainty estimates.
- Archive raw spectra and computational input files in Zenodo or Figshare .
Q. How should researchers design experiments to distinguish intrinsic this compound properties from artifact signals?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
